![molecular formula C11H13F3N4O B1597203 1-[4-(Trifluormethyl)pyrimidin-2-yl]piperidin-4-carboxamid CAS No. 465514-29-8](/img/structure/B1597203.png)
1-[4-(Trifluormethyl)pyrimidin-2-yl]piperidin-4-carboxamid
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H13F3N4O and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Die Trifluormethylpyridin (TFMP)-Derivate, zu denen auch „1-[4-(Trifluormethyl)pyrimidin-2-yl]piperidin-4-carboxamid“ gehört, werden in der Agrochemie weit verbreitet eingesetzt. Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue Agrochemikalien, die TFMP enthalten, haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
TFMP-Derivate werden auch in der pharmazeutischen Industrie verwendet. Fünf pharmazeutische Produkte, die den TFMP-Bestandteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den TFMP-Bestandteil enthalten, die Marktzulassung erhalten .
Antitumoraktivität
Trifluormethylhaltige, polysubstituierte Pyrimidinderivate, einschließlich „this compound“, haben eine antiproliferative Aktivität gegen humane Tumorzelllinien gezeigt . Einige Verbindungen haben eine gute Selektivität für PC-3-Zellen gezeigt .
Inhibitoren von PKB
Einige Derivate von „this compound“ wurden als selektive und oral bioverfügbare Inhibitoren von PKB mit in vivo Antitumoraktivität identifiziert .
Fluoreszierende Sonden
Diese Verbindungen wurden auch als fluoreszierende Sonden in der medizinischen Chemie eingesetzt .
Strukturelle Einheiten von Polymeren
Sie wurden als strukturelle Einheiten von Polymeren verwendet .
Zukünftige Anwendungen
Angesichts der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Merkmale des Pyridinmoleküls wird erwartet, dass in Zukunft viele neue Anwendungen von TFMP entdeckt werden .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c12-11(13,14)8-1-4-16-10(17-8)18-5-2-7(3-6-18)9(15)19/h1,4,7H,2-3,5-6H2,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWADVMSINYMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380660 | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-29-8 | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


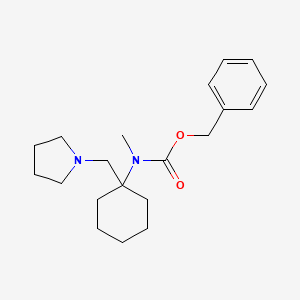

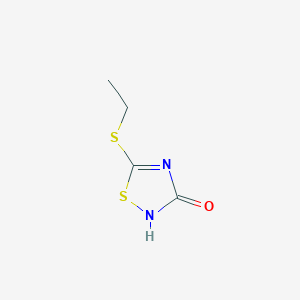

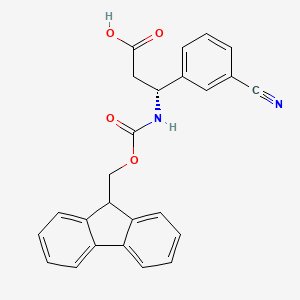

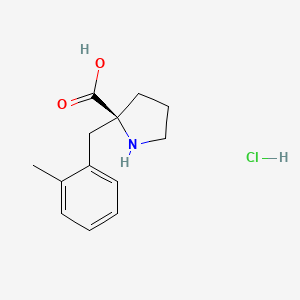
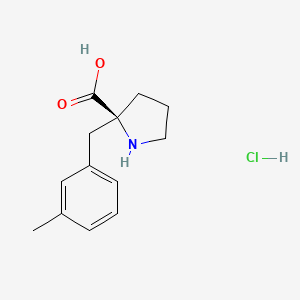
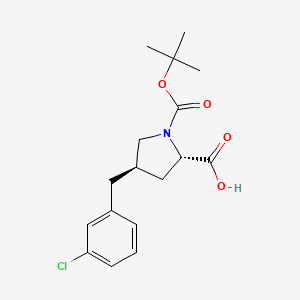
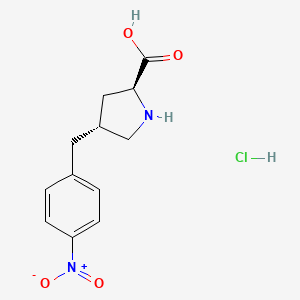
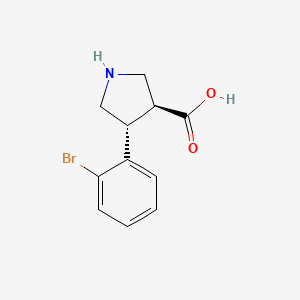
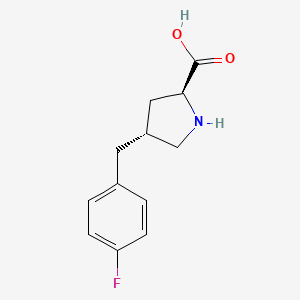
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)

